Officinaruminane B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Officinaruminane B can be synthesized through various organic synthesis methods. The primary method involves the extraction from the rhizomes of Alpinia officinarum . The extraction process typically includes solvent extraction followed by chromatographic separation to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction would involve the use of industrial-grade solvents and large chromatography columns to handle the increased volume of plant material .
Chemical Reactions Analysis
Types of Reactions
Officinaruminane B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Officinaruminane B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Officinaruminane B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The exact molecular targets are still under investigation, but it is known to interact with key enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Officinaruminane B is unique among diarylheptanoids due to its coupling with a monoterpene unit . Similar compounds include:
Officinaruminane A: Another diarylheptanoid isolated from Alpinia officinarum.
Katsumadain A and B: Diarylheptanoids isolated from Alpinia katsumadai.
Properties
Molecular Formula |
C29H36O |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[4-(4-methylpent-3-enyl)-6-(2-phenylethyl)cyclohex-3-en-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C29H36O/c1-23(2)10-9-15-26-17-20-28(29(30)21-18-25-13-7-4-8-14-25)27(22-26)19-16-24-11-5-3-6-12-24/h3-8,10-14,17,27-28H,9,15-16,18-22H2,1-2H3 |
InChI Key |
NXIXBHMKUKUWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(C(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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